molecular formula C15H6Br3N3S3 B12299266 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine

Cat. No.: B12299266
M. Wt: 564.1 g/mol
InChI Key: QEXBMVULXVQGBK-UHFFFAOYSA-N
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Description

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine is an organic compound that belongs to the class of triazines. This compound is characterized by the presence of three bromothiophene groups attached to a triazine core. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine typically involves the bromination of thiophene derivatives followed by their attachment to a triazine core. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene rings can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine depends on its specific application. In materials science, its electronic properties are influenced by the conjugation between the thiophene rings and the triazine core. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine is unique due to the presence of bromothiophene groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C15H6Br3N3S3

Molecular Weight

564.1 g/mol

IUPAC Name

2,4,6-tris(5-bromothiophen-2-yl)-1,3,5-triazine

InChI

InChI=1S/C15H6Br3N3S3/c16-10-4-1-7(22-10)13-19-14(8-2-5-11(17)23-8)21-15(20-13)9-3-6-12(18)24-9/h1-6H

InChI Key

QEXBMVULXVQGBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC(=NC(=N2)C3=CC=C(S3)Br)C4=CC=C(S4)Br

Origin of Product

United States

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